2-Methylpyrimidine-4,6(1h,5h)-dione

Description

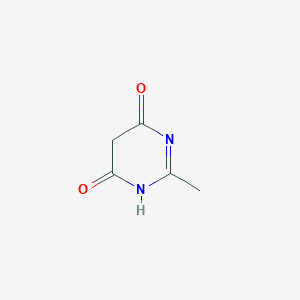

2-Methylpyrimidine-4,6(1H,5H)-dione (CAS: 40497-30-1), also known as 5-methylpyrimidine-4,6-diol, is a heterocyclic compound with the molecular formula C₅H₆N₂O₂. It is synthesized via the reaction of malonic ester with acetamide in isopropyl alcohol under alkaline conditions (sodium methylate), followed by acidification with glacial acetic acid . This method achieves high yield (up to 85%) and employs hydrolytically stable, non-toxic reagents, making it industrially viable .

The compound serves as a precursor in synthesizing high-energy materials like 1,1-diamino-2,2-dinitroethylene (FOX-7), where its purity is monitored via HPLC and TLC during FOX-7 production . Its structure features a pyrimidine ring with methyl and ketone groups at positions 5, 4, and 6, respectively, contributing to its reactivity in condensation and functionalization reactions .

Properties

IUPAC Name |

2-methyl-1H-pyrimidine-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVCKXIBBIIFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40497-30-1 | |

| Record name | 2-Methyl-4,6-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring. This process involves a two-step method of cyclization and methylation . The reaction conditions are optimized to improve yield and reduce by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of barbituric acid as a starting material. The barbituric acid is chlorinated using phosphorus oxychloride, followed by further reactions to introduce the methyl group at the 2-position . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Chemical Reactions of 2-Methylpyrimidine-4,6(1H,5H)-dione

This compound can undergo various chemical reactions, including hydroxylation, nitration, and condensation reactions.

Hydroxylation

Hydroxylation involves the introduction of a hydroxyl group into the pyrimidine ring. This reaction can be achieved by treating this compound with hydroxylating agents under controlled conditions to yield derivatives like 5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione.

Nitration

Nitration reactions involve the introduction of a nitro group into the pyrimidine ring. These reactions require careful control of temperature and conditions to avoid decomposition of sensitive functional groups.

Condensation Reactions

Condensation reactions are common in pyrimidine derivatives and can lead to the formation of more complex heterocyclic compounds. These reactions often involve the loss of a small molecule like water or methanol .

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to verify the purity and structure of synthesized compounds. These techniques provide detailed information about the molecular structure and can help identify specific functional groups present in the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

2-Methylpyrimidine-4,6(1H,5H)-dione serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its pyrimidine ring structure allows for various modifications that can lead to a wide range of derivatives useful in different chemical contexts.

Table 1: Synthetic Routes for this compound

Biological Research

Nucleic Acid Analog Studies

In biological research, this compound is employed to study nucleic acid analogs and their interactions with enzymes. Its structural similarity to nucleobases allows it to act as an analog in biochemical assays.

Antiviral and Anticancer Potential

Research has shown that this compound exhibits potential as an antiviral and anticancer agent. It can inhibit specific enzymes crucial for viral replication and cancer cell proliferation. For instance, its mechanism of action includes the inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines in vitro. The findings indicated a dose-dependent response where higher concentrations led to increased cytotoxicity against cancer cells .

Medical Applications

Pharmaceutical Development

The compound is investigated for its role in developing new pharmaceuticals. Its derivatives are being explored for their efficacy against diseases such as hepatitis B and certain types of cancer. The synthesis of radiolabeled compounds for imaging studies also highlights its importance in medicinal chemistry .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in producing dyes and pigments due to its reactive functional groups that can form stable colorants.

Table 2: Industrial Applications of this compound

Mechanism of Action

The mechanism of action of 2-methylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs leads to the disruption of cell division, making the compound a potential candidate for cancer therapy. Additionally, the compound can interact with nucleic acids, affecting their stability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substitution pattern on the pyrimidine ring significantly influences physical properties and applications. Below is a comparative analysis:

Table 1: Substituent Effects on Melting Points and Reactivity

Key Observations :

- Thioxo vs. Dione : Replacing the ketone oxygen at position 2 with sulfur (2-thioxo group) increases melting points (>300°C) due to stronger intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

- Aromatic Substituents : Compounds with indole or benzylidene groups (e.g., ) exhibit enhanced thermal stability and optical properties, making them suitable for materials science.

- Alkyl vs. Aryl Groups : 1,3-Diethyl substitutions (e.g., ) improve solubility in organic solvents compared to unsubstituted derivatives.

Key Observations :

- Catalyst Dependency: Knoevenagel condensations (e.g., ) often require bases like piperidine, while InCl₃ catalyzes allylidene formation in aqueous media .

- Solvent Effects: Isopropyl alcohol in the parent compound’s synthesis minimizes side reactions , whereas ethanol/water mixtures are common for thiobarbiturates .

Explosives and Energetic Materials

2-Methylpyrimidine-4,6-dione is critical in FOX-7 synthesis, a low-sensitivity explosive. Its purity is monitored via HPLC, ensuring optimal reaction pathways . In contrast, thiobarbiturates are rarely used in energetics due to sulfur’s destabilizing effects.

Pharmaceuticals and Biochemistry

- EndoG Inhibitors : Naphthoyl-indole thiobarbiturates (e.g., PNR-3-80) protect DNA from endonuclease degradation, suggesting therapeutic utility .

Materials Science

- Nonlinear Optics (NLO): Indole-methylene derivatives exhibit strong hyperpolarizability, making them candidates for optical devices .

- Dyes: Allylidene derivatives with methoxy or dimethylamino groups serve as donor-acceptor dyes in photovoltaics .

Biological Activity

2-Methylpyrimidine-4,6(1H,5H)-dione, also known as 2-methyl-4,6-dioxypyrimidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , and it possesses a molecular weight of 126.115 g/mol. Its structure consists of a pyrimidine ring with two keto groups at positions 4 and 6 and a methyl group at position 2.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular environments.

- Antimicrobial Effects : Studies have demonstrated its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent.

- Antitumor Properties : Preliminary research suggests that it may inhibit tumor growth in certain cancer cell lines, possibly by inducing apoptosis or disrupting cell cycle progression.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are key findings:

Pharmacological Applications

The pharmacological potential of this compound extends to various therapeutic areas:

- Cancer Therapy : Due to its antitumor properties, it is being studied as a potential candidate for developing new anticancer drugs.

- Infection Control : Its antimicrobial properties make it a candidate for treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-methylpyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions using malonic acid derivatives and urea/thiourea analogs. Optimization involves adjusting catalysts (e.g., acidic or basic conditions) and temperature. For instance, in FOX-7 synthesis, this compound serves as a precursor in nitration reactions with glyoxal and HCl, monitored via thin-layer chromatography (TLC) for intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : TLC (Rf values) and HPLC are critical for monitoring synthetic intermediates . Spectroscopic methods include:

- NMR : To confirm substitution patterns (e.g., methyl groups at position 2).

- FT-IR : For identifying carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) stretches in derivatives like 2-thioxo analogs .

- Mass spectrometry : To verify molecular weight (e.g., MW 126.11 g/mol for the parent compound) .

Q. How can researchers evaluate the biological activity of this compound derivatives in vitro?

- Methodological Answer : Standard assays include:

- Antioxidant activity : ROS scavenging assays (e.g., DPPH radical quenching) .

- Anti-inflammatory effects : LPS-induced RAW264.7 macrophage models to measure TNF-α/IL-6 suppression .

- Enzyme inhibition : Endonuclease G (EndoG) inhibition studies using plasmid DNA protection assays .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in forming metal complexes, and how do these complexes differ in stability?

- Methodological Answer : The compound’s derivatives (e.g., 5-(2-hydroxybenzylidene)-2-thioxo analogs) act as ligands for Cu(II) and Hg(II). Stability constants (logβ) are determined via spectrophotometric titration under controlled pH, with Hg(II) complexes typically showing higher stability due to soft acid-base interactions . Computational modeling (DFT) can further predict coordination geometries .

Q. How can structural modifications of this compound enhance its bioactivity or material properties?

- Methodological Answer :

- Electron-withdrawing groups : Substitution at position 5 with aromatic aldehydes (e.g., Knoevenagel condensation) improves electrochemical properties in push-pull dyes .

- Thiocarbonyl incorporation : Derivatives like 2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit enhanced radical scavenging and enzyme inhibition due to sulfur’s redox activity .

- Heterocyclic fusion : Pyrimido[4,5-d]pyrimidine derivatives synthesized via α,α-ketene dithioacetals show antimicrobial activity, validated through MIC assays against S. aureus and E. coli .

Q. What strategies resolve contradictions in data when this compound derivatives exhibit divergent biological or chemical behaviors?

- Methodological Answer :

- Control experiments : Compare reactivity of analogs (e.g., 2-oxo vs. 2-thioxo) under identical conditions to isolate substituent effects .

- Cross-validation : Use orthogonal techniques (e.g., X-ray crystallography and NMR) to confirm structural assignments, especially for tautomeric forms .

- Statistical analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity trends .

Q. How is this compound utilized in energetic material synthesis, and what safety protocols are critical?

- Methodological Answer : The compound is a precursor for FOX-7 (1,1-diamino-2,2-dinitroethene), synthesized via nitration and chlorination steps. Safety protocols include:

- Inert atmosphere handling : To prevent unintended detonation during nitro group introduction .

- Real-time monitoring : TLC or HPLC to track intermediates and minimize byproduct formation .

Methodological Tables

Table 1 : Key Derivatives and Their Applications

Table 2 : Stability Constants of Metal Complexes

| Metal Ion | Ligand Structure | logβ (pH 7.0) | Method |

|---|---|---|---|

| Cu(II) | 5-(2-hydroxybenzylidene)-2-thioxo | 8.2 ± 0.1 | Spectrophotometry |

| Hg(II) | Same as above | 10.5 ± 0.3 | Spectrophotometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.